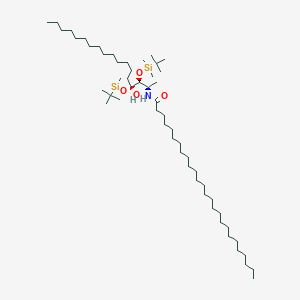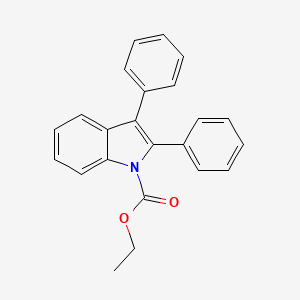
3-Chloro-1-azulenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroazulene-1-carboxylic acid is a derivative of azulene, a non-alternant aromatic hydrocarbon known for its unique structure and properties Azulene itself is characterized by a fused five-membered and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloroazulene-1-carboxylic acid typically involves the chlorination of azulene followed by carboxylation. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst, such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 3-chloroazulene-1-carboxylic acid may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product.
Types of Reactions:
Oxidation: 3-Chloroazulene-1-carboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of 3-chloroazulene-1-carboxylic acid can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom in 3-chloroazulene-1-carboxylic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylates or ketones
Reduction: Alcohols or hydrocarbons
Substitution: Azido or cyano derivatives
Applications De Recherche Scientifique
3-Chloroazulene-1-carboxylic acid has found applications in various scientific research fields due to its unique chemical properties:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules and pharmaceuticals.
Medicine: Research has indicated potential anti-inflammatory and antimicrobial properties of azulene derivatives, making 3-chloroazulene-1-carboxylic acid a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials that benefit from its unique color and chemical stability.
Mécanisme D'action
The mechanism of action of 3-chloroazulene-1-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, azulene derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
3-Chloroazulene-1-carboxylic acid can be compared with other azulene derivatives and similar aromatic compounds:
Azulene-1-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
Guaiazulene: A methylated derivative of azulene, known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with notable anti-inflammatory and antimicrobial activities.
Uniqueness: The presence of both a chlorine atom and a carboxylic acid group in 3-chloroazulene-1-carboxylic acid imparts unique chemical reactivity and potential applications that are distinct from other azulene derivatives. This combination allows for a broader range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C11H7ClO2 |
|---|---|
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
3-chloroazulene-1-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-9(11(13)14)7-4-2-1-3-5-8(7)10/h1-6H,(H,13,14) |
Clé InChI |
SDAPJYGTKUIROL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C(C=C2C(=O)O)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



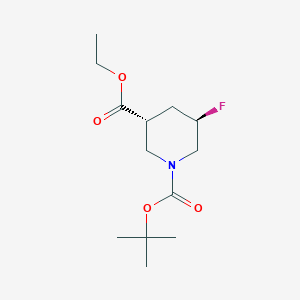
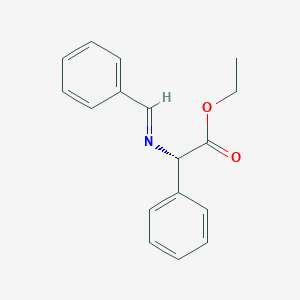
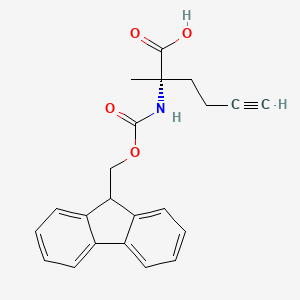

![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

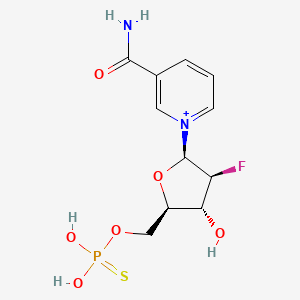

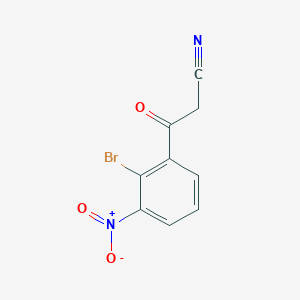
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
